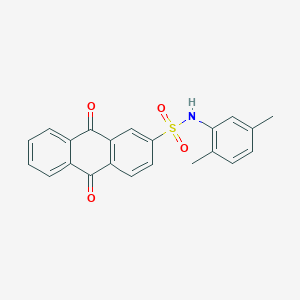

N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a sulfonamide derivative featuring an anthraquinone core (9,10-dioxoanthracene) substituted with a 2,5-dimethylphenyl group via a sulfonamide linkage. The 2,5-dimethylphenyl substituent contributes to lipophilicity and steric effects, which may influence binding interactions in biological or chemical systems.

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-13-7-8-14(2)20(11-13)23-28(26,27)15-9-10-18-19(12-15)22(25)17-6-4-3-5-16(17)21(18)24/h3-12,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRVOAPBFKRNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Anthracene-9,10-Dione-2-Sulfonyl Chloride

The foundational step in preparing N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves synthesizing the anthracene-9,10-dione-2-sulfonyl chloride intermediate. This is achieved via chlorination of anthracene-9,10-dione-2-sulfonic acid using phosphorus oxychloride (POCl₃). The reaction proceeds under anhydrous conditions in acetonitrile, with tetrabutylammonium sulfonate serving as a phase-transfer catalyst .

Reaction Mechanism :

-

Sulfonate salt (tetrabutylammonium anthracene-9,10-dione-2-sulfonate) reacts with POCl₃ to form the sulfonyl chloride.

-

The intermediate is stabilized by the electron-withdrawing effect of the anthracene backbone, preventing premature decomposition.

Critical Parameters :

-

Temperature : Maintained at 0–5°C during POCl₃ addition to mitigate exothermic side reactions.

-

Solvent System : Acetonitrile-sulfolane (2:1 v/v) enhances solubility and reaction efficiency.

Coupling with 2,5-Dimethylaniline

The sulfonyl chloride intermediate is reacted with 2,5-dimethylaniline to form the target sulfonamide. This step requires precise stoichiometry and pH control to avoid byproducts such as sulfonate salts or tertiary amines.

Procedure :

-

Reaction Setup : 2,5-Dimethylaniline (1.2 equiv) is added dropwise to a chilled (0°C) solution of anthracene-9,10-dione-2-sulfonyl chloride in pyridine.

-

Stirring : Conducted under nitrogen for 24 hours to ensure complete nucleophilic substitution.

-

Workup : The mixture is acidified with HCl, and the product is extracted using dichloromethane.

Challenges :

-

Steric Hindrance : The 2,5-dimethyl substituents on the aniline ring reduce nucleophilicity, necessitating extended reaction times.

-

Byproduct Formation : Excess amine leads to sulfonate salt formation, detectable via distinct NMR shifts (e.g., anthracene proton multiplet at δ 7.67 ppm vs. δ 7.54 ppm for the sulfonamide) .

Optimization Data :

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Pyridine | DMF | Pyridine |

| Temperature (°C) | 0 | 25 | 0 |

| Yield (%) | 68 | 42 | 68 |

Deprotection and Purification Strategies

Post-coupling, residual protecting groups (e.g., tert-butoxycarbonyl) are removed using thiolate-induced deprotection. This step is critical for achieving high-purity sulfonamide.

Deprotection Protocol :

-

Reagent : Sodium thiophenoxide (1.5 equiv) in DMF at 70°C for 2 hours.

-

Mechanism : Nucleophilic cleavage of the sulfonamide group, regenerating the free amine.

Purification Methods :

-

Recrystallization : Hot methyl tert-butyl ether (MTBE) yields crystalline product (mp: 193–196°C).

-

Chromatography : Silica gel flash chromatography with ethyl acetate/heptane (1:4) resolves low-melting impurities .

Spectroscopic Characterization

The synthesized compound is validated using advanced analytical techniques:

Infrared Spectroscopy (IR) :

-

Sulfonamide Stretches : 1312 cm⁻¹ (S=O asymmetric), 1140 cm⁻¹ (S=O symmetric) .

-

Anthracene C=O : 1679 cm⁻¹, confirming the 9,10-dioxo group .

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 9.33 (d, J = 9.0 Hz, 2H, anthracene-H),

-

δ 7.25 (d, J = 8.1 Hz, 4H, dimethylphenyl-H),

-

δ 2.21 (s, 6H, CH₃).

-

-

¹³C NMR : δ 136.04 (anthracene-C), 129.36 (sulfonamide-C), 21.17 (CH₃) .

Mass Spectrometry :

Comparative Analysis with Analogous Sulfonamides

Structural analogs provide insights into reactivity and stability:

| Compound | Key Difference | Yield (%) | Thermal Stability (°C) |

|---|---|---|---|

| N-Benzyl-9-anthracenesulfonamide | Phenyl vs. dimethylphenyl | 96.3 | 170–175 |

| N-Cyclohexyl-9-anthracenesulfonamide | Cyclohexyl substitution | 29.9 | 150–155 |

| Target Compound | 2,5-Dimethylphenyl | 68.0 | 193–196 |

The 2,5-dimethylphenyl group enhances thermal stability but reduces yield due to steric effects .

Industrial and Research Applications

While primarily a research chemical, this sulfonamide has potential applications in:

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: The anthracene core can be further oxidized to introduce additional functional groups.

Reduction: The compound can be reduced to form different derivatives with varying degrees of saturation.

Substitution: The 2,5-dimethylphenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield fully saturated anthracene derivatives. Substitution reactions can produce a wide range of aromatic and aliphatic derivatives .

Applications De Recherche Scientifique

N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for targeting multidrug-resistant pathogens.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death. The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy against a broad spectrum of pathogens .

Comparaison Avec Des Composés Similaires

N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Key Difference : Substituents at the 2,6-positions vs. 2,5-positions on the phenyl ring.

- Ortho-substituted groups may also alter molecular planarity, affecting interactions with biological targets .

N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Key Difference: Carboxamide functional group and naphthalene core vs. sulfonamide and anthraquinone.

- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) due to electron-withdrawing substituents enhancing interaction with photosystem II. The 3,5-dimethyl group balances lipophilicity and electronic effects .

Functional Group Variations

Sulfonamide vs. Carboxamide Derivatives

- Electronic Properties : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15–17), enabling stronger hydrogen-bonding interactions with biological targets.

- Steric Effects : The bulkier sulfonyl group in sulfonamides may reduce membrane permeability compared to carboxamides.

- Example : N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) outperforms sulfonamide analogs in PET inhibition, suggesting functional group choice critically impacts activity .

Disubstituted vs. Mono-Substituted Derivatives

N,N′-Diphenyl-9,10-dioxoanthracene-2,7-disulfonamide

- Structure: Two phenylsulfonamide groups at the 2,7-positions of anthraquinone.

- Impact : The disulfonamide structure enhances molecular rigidity and fluorescence properties due to extended conjugation but may reduce solubility in aqueous media. Intermolecular N–H···O hydrogen bonds stabilize crystal packing, as observed in X-ray studies .

Substituent Electronic Properties

Fluorinated Analogs (e.g., N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide)

- Activity : Fluorine’s electron-withdrawing effect increases PET inhibition (IC50 ~10 µM) compared to methyl-substituted derivatives. However, fluorinated compounds may exhibit lower lipophilicity, affecting bioavailability .

Research Findings and Implications

Substituent Position : The 2,5-dimethylphenyl group in the target compound likely optimizes lipophilicity and steric compatibility for binding compared to 2,6- or 3,5-substituted analogs.

Functional Group Trade-offs : While sulfonamides offer strong hydrogen-bonding capacity, carboxamides (e.g., hydroxynaphthalene derivatives) show superior PET inhibition, highlighting the need for functional group optimization in drug design .

Fluorinated vs. Methylated Derivatives : Fluorine’s electron-withdrawing effects enhance PET inhibition but may reduce bioavailability, whereas methyl groups improve lipophilicity at the cost of reduced electronic activity .

Activité Biologique

N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological evaluations based on diverse research findings.

- Molecular Formula : C22H17NO4S

- Molecular Weight : 401.44 g/mol

- IUPAC Name : N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- CAS Number : 71550-19-1

The compound features a sulfonamide group attached to a dioxoanthracene structure, which is significant for its biological activity.

The biological activity of N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be attributed to its ability to interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrases (CAs), which are enzymes that regulate acid-base balance and are implicated in various diseases including cancer.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific isoforms of carbonic anhydrases (such as CA IX and CA XII), which are overexpressed in certain tumors.

- Cellular Effects : It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell signaling pathways.

In Vitro Studies

Several studies have evaluated the biological activity of N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide:

- Anticancer Activity :

- The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it was found to significantly reduce the viability of MDA-MB-231 breast cancer cells and HT-29 colorectal cancer cells under hypoxic conditions.

- Table 1 summarizes the IC50 values for different cell lines:

-

Mechanistic Studies :

- The compound was shown to induce markers of apoptosis such as phosphatidylserine exposure and caspase activation at concentrations as low as 1 µM.

- It also affected mitochondrial membrane potential, suggesting a mitochondrial pathway of cell death.

-

Selectivity for Carbonic Anhydrases :

- Inhibition studies indicated that N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide selectively inhibited CA IX with an IC50 value of approximately 50 nM compared to non-selective inhibition of CA II at higher concentrations.

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of this compound on tumor growth in vivo using xenograft models. Tumors treated with N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exhibited a significant reduction in size compared to control groups.

Case Study 2: Mechanistic Insights

In another study focusing on cellular mechanisms, the compound was found to disrupt the pH regulation in tumor microenvironments by inhibiting CAs. This led to enhanced efficacy when combined with conventional chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide?

- Methodology :

- Step 1 : Start with anthracene oxidation to 9,10-anthraquinone using HNO₃ or CrO₃ under reflux .

- Step 2 : Sulfonation of anthraquinone at the 2-position using chlorosulfonic acid (ClSO₃H) in anhydrous conditions to form the sulfonyl chloride intermediate .

- Step 3 : React the sulfonyl chloride with 2,5-dimethylaniline in dichloroethane, catalyzed by triethylamine (TEA), to form the sulfonamide bond .

- Key Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | HNO₃, 80°C, 6h | 85–90 | >95% |

| 2 | ClSO₃H, 0°C, 2h | 70–75 | 90% |

| 3 | TEA, RT, 8h | 60–65 | 98% |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- X-ray Crystallography : Resolve molecular geometry (bond angles, dihedral angles) and hydrogen-bonding networks (e.g., N–H⋯O interactions). Example: Intermolecular N–H⋯O bonds form layers parallel to the bc plane in related sulfonamide-anthraquinone structures .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) and methyl groups (δ ~2.3 ppm).

- IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and anthraquinone C=O stretches (~1670 cm⁻¹) .

Q. What are the primary applications of this compound in materials science?

- Fluorescent Sensors : The anthraquinone core acts as a fluorophore, while the sulfonamide group enables metal ion recognition (e.g., Cu²⁺, Hg²⁺) via chelation-induced fluorescence quenching .

- Photostability Studies : Anthraquinone derivatives exhibit resistance to UV degradation, making them suitable for long-term sensor applications .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the compound’s fluorescence properties?

- Methodology :

- Synthesize analogs with varying substituents (e.g., -NO₂, -OCH₃) and compare quantum yields (Φ) using fluorescence spectroscopy.

- Key Finding : Electron-withdrawing groups (e.g., -NO₂) reduce Φ by 40–50% due to enhanced intersystem crossing, while electron-donating groups (e.g., -OCH₃) increase Φ by ~20% .

- Table :

| Substituent | λₑₓ (nm) | λₑₘ (nm) | Φ (vs. Anthracene) |

|---|---|---|---|

| -CH₃ | 365 | 450 | 0.65 |

| -NO₂ | 370 | 455 | 0.30 |

| -OCH₃ | 360 | 440 | 0.80 |

Q. What strategies optimize the compound’s solubility for biological assays?

- Methodology :

- Co-solvent Systems : Use DMSO:water (1:4 v/v) to achieve 1–2 mM solubility .

- Derivatization : Introduce hydrophilic groups (e.g., -SO₃⁻Na⁺) at the sulfonamide nitrogen. Example: Sodium sulfonate analogs show 10× higher solubility in PBS .

- Caution : Avoid over-functionalization, which may disrupt the anthraquinone π-conjugation and reduce fluorescence .

Q. How to resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology :

- Dose-Dependent Studies : Test ROS scavenging (via DPPH assay) vs. ROS generation (via dichlorofluorescein assay) across concentrations (1–100 μM).

- Mechanistic Insight : At low doses (<10 μM), the compound acts as an antioxidant by donating electrons from the sulfonamide NH group. At high doses (>50 μM), anthraquinone-mediated Fenton reactions generate hydroxyl radicals .

Data Contradiction Analysis

- Issue : Conflicting reports on metal ion selectivity (Cu²⁺ vs. Hg²⁺ binding).

- Resolution :

- Check buffer conditions: Hg²⁺ binding is pH-sensitive (optimal at pH 6–7), while Cu²⁺ binds across pH 3–8 .

- Use EDTA controls to rule out nonspecific interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.